2-氯-6-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶

描述

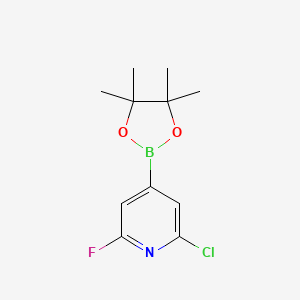

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C11H14BClFNO2 and its molecular weight is 257.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硼酸衍生物的合成

该化合物用于合成重要的硼酸衍生物,如 N-(2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)-3-甲基丁酰胺 . 该衍生物是通过两步取代反应获得的 .

晶体结构分析

该化合物用于晶体结构分析。 该化合物的结构通过 FTIR、1H 和 13C NMR 以及 MS 验证 . 该化合物的单晶结构通过 X 射线衍射进行测量,并进行晶体学和构象分析 .

密度泛函理论 (DFT) 研究

该化合物用于 DFT 研究,以计算分子结构并将其与 X 射线值进行比较 . DFT 还用于研究该化合物的分子静电势和前沿分子轨道 .

有机中间体的合成

该化合物用于合成具有硼酸酯和磺酰胺基团的有机中间体 . 这些中间体可以通过亲核反应和酰胺化反应合成 .

硼化反应

4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷是一种相关化合物,用于在钯催化剂存在下对烷基苯的苄基 C-H 键进行硼化,形成频哪醇苄基硼酸酯 .

氢硼化反应

作用机制

In these reactions, the boronic ester acts as a source of a boron atom, which can form a bond with a carbon atom in another molecule. This allows for the formation of complex organic structures from simpler starting materials. The exact targets and mode of action would depend on the specific reaction conditions and the other reactants present .

As for the pharmacokinetics and environmental factors, these would also depend on the specific conditions of the experiment or application. Factors such as temperature, pH, and the presence of other chemicals could all potentially influence the action and stability of the compound .

生物活性

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15BClFNO3

- Molecular Weight : 272.51 g/mol

- CAS Number : 1356953-67-7

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, compounds similar to 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have been shown to inhibit cell proliferation in various cancer cell lines. Specific mechanisms include:

- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in cancer progression. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored through various assays. For example:

- LPS-Induced Inflammation : Compounds structurally related to 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine showed significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- The presence of the dioxaborolane moiety enhances the compound's stability and bioactivity.

- The fluorine atom contributes to increased lipophilicity and may enhance cellular uptake .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated potent DYRK1A inhibition with IC50 values in the low nanomolar range. |

| Study B | Showed significant reduction in pro-inflammatory cytokines in microglial cells treated with the compound. |

| Study C | Evaluated the cytotoxic effects on various cancer cell lines; results indicated selective toxicity towards malignant cells compared to normal cells. |

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicity:

属性

IUPAC Name |

2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBOWFMFTXVDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674863 | |

| Record name | 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146615-89-5 | |

| Record name | 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。